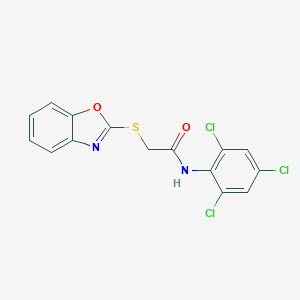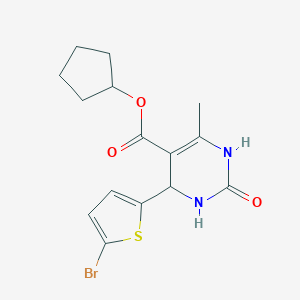![molecular formula C25H28N4O4S2 B395393 N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE](/img/structure/B395393.png)
N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE is a complex organic compound with a molecular formula of C25H28N4O4S2 and a molecular weight of 512.64422 g/mol . This compound features a piperazine ring substituted with nitro, amino, phenyl, and sulfonyl groups, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the nitro, amino, phenyl, and sulfonyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and sulfonyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as dimethylbenzene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE can be compared with other similar compounds, such as:
- 1-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine
- 1-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}-4-{[4-(methylsulfanyl)phenyl]sulfonyl}morpholine These compounds share similar structural features but differ in the ring structure, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C25H28N4O4S2 |
|---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
5-[4-(4-methylsulfanylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C25H28N4O4S2/c1-19(20-6-4-3-5-7-20)26-24-18-21(8-13-25(24)29(30)31)27-14-16-28(17-15-27)35(32,33)23-11-9-22(34-2)10-12-23/h3-13,18-19,26H,14-17H2,1-2H3 |
InChI Key |
VPRPNNZAJGXFGS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)SC)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B395310.png)
![Methyl 2-[[2-[[(E)-benzylideneamino]-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]acetyl]amino]benzoate](/img/structure/B395311.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(1-adamantylcarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B395313.png)

![3-amino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)-6-methyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B395316.png)
![(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B395317.png)
![4-BROMO-N-[2-(2,4-DICHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE](/img/structure/B395318.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B395319.png)
![2-methoxy-5-({[3-sulfanyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B395321.png)
![4-[(4-Chloro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B395322.png)
![N-[(FURAN-2-YL)METHYL]-4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B395323.png)
![6-tert-butyl-2-[(4-tert-butylbenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B395327.png)


